(2S,6S)-2,6-Dimethylpiperazine oxalate
Description
Properties
IUPAC Name |
(2S,6S)-2,6-dimethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C2H2O4/c1-5-3-7-4-6(2)8-5;3-1(4)2(5)6/h5-8H,3-4H2,1-2H3;(H,3,4)(H,5,6)/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBJISJUXHDLI-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](N1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-70-2 | |
| Record name | Piperazine, 2,6-dimethyl-, (2S,6S)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for 2s,6s 2,6 Dimethylpiperazine and Its Oxalate Salt
Enantioselective and Diastereoselective Synthesis of (2S,6S)-2,6-Dimethylpiperazine Core
The construction of the 2,6-disubstituted piperazine (B1678402) ring with defined stereochemistry presents a significant synthetic challenge. Various strategies have been developed to control the formation of the two stereocenters, leading to the desired (2S,6S) isomer.
Diastereoselective Triflate Alkylation Strategies
Diastereoselective alkylation of piperazine precursors is a powerful method for introducing substituents with stereocontrol. One key approach involves the use of triflates (trifluoromethanesulfonates) as potent alkylating agents. In a relevant multi-kilogram synthesis, a key step involved the coupling of a piperazinyl intermediate with methyl 3-benzyloxy-2-trifluoromethansulfonatopropionate. researchgate.net This SN2 reaction proceeds with high efficiency and stereoselectivity, yielding products with greater than 98% enantiomeric excess (ee). researchgate.net The triflate group serves as an excellent leaving group, facilitating the nucleophilic attack by the piperazine nitrogen.
Intramolecular Mitsunobu Reaction Protocols
The Mitsunobu reaction is a versatile tool for achieving stereochemical inversion at a chiral center. nih.gov This reaction facilitates the conversion of an alcohol to various other functional groups, including the formation of C-N bonds, which is crucial for piperazine ring synthesis. nih.govnih.gov In the context of synthesizing heterocyclic structures, an intramolecular Mitsunobu reaction can be employed to form the piperazine ring. This involves a precursor molecule containing both an alcohol and a nitrogen nucleophile. The reaction, typically mediated by triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), proceeds via an SN2 mechanism, leading to the inversion of configuration at the carbon bearing the alcohol. nih.govyoutube.com This strategy allows for precise control over the stereochemistry of the resulting cyclic product. youtube.com Intramolecular cyclization under Mitsunobu conditions has been successfully applied in the synthesis of complex natural products. nih.govyoutube.com
Asymmetric Syntheses Derived from Chiral Pool Precursors
Utilizing readily available chiral molecules, or the "chiral pool," is an economical and efficient strategy for asymmetric synthesis. Naturally occurring amino acids are particularly valuable starting materials for the synthesis of chiral piperazines. researchgate.net For instance, L-alanine, with its inherent (S)-stereochemistry, can serve as a precursor for the (2S,6S)-2,6-dimethylpiperazine core. A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine (B6355638) natural products has been achieved from chiral aziridines, which can be derived from amino acids. rsc.org This approach leverages the existing stereocenter of the amino acid to establish the desired stereochemistry in the final piperazine product. The synthesis often involves sequential reactions, including reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination. rsc.org
Catalytic Asymmetric Approaches, Including Hydrogenation and Allylation
Catalytic asymmetric methods offer an elegant and atom-economical route to chiral molecules.
Asymmetric Hydrogenation: The direct catalytic asymmetric hydrogenation of pyridines to form piperidines remains a challenge. researchgate.net However, significant progress has been made in the asymmetric hydrogenation of related heterocyclic systems. For example, iridium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of 5,6-dihydropyrazin-2(1H)-ones to produce chiral piperazin-2-ones in high yields and enantioselectivities. Earth-abundant manganese catalysts have also been developed for the asymmetric hydrogenation of dialkyl ketimines, demonstrating the ability to differentiate between minimally different alkyl groups. nih.gov
Asymmetric Allylation: Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for constructing chiral piperazine derivatives. nih.gov This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding piperazines. nih.gov The reaction proceeds with high enantioselectivity, providing a versatile route to a variety of chiral piperazine analogues. nih.gov
Reduction Methodologies for Stereochemical Control (e.g., Lithium Aluminum Hydride)
Reduction reactions are fundamental in organic synthesis, and the choice of reducing agent can be critical for controlling stereochemistry. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent widely used for the reduction of amides, esters, and other functional groups to amines and alcohols, respectively. taylorfrancis.com In the synthesis of piperazines, LiAlH4 can be used to reduce piperazin-2-one (B30754) precursors to the desired piperazine ring. For instance, isoindoline (B1297411) analogues have been prepared by the reduction of the corresponding phthalimides with LiAlH4. researchgate.net While LiAlH4 itself does not typically induce chirality, its use in reducing a diastereomerically pure precursor preserves the stereochemistry, making it a crucial step in a stereocontrolled synthesis.
Preparation of the Oxalate (B1200264) Salt: Crystallization and Purification Considerations
The final step in the preparation of (2S,6S)-2,6-Dimethylpiperazine oxalate involves the formation of the oxalate salt, which often aids in purification and improves the compound's stability and handling properties. This is achieved by reacting the free base of (2S,6S)-2,6-dimethylpiperazine with oxalic acid.
The process typically involves dissolving the free base in a suitable solvent, followed by the addition of a solution of oxalic acid. The choice of solvent is critical for obtaining a high-quality crystalline product. The resulting oxalate salt, being less soluble, precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried. Recrystallization from an appropriate solvent system can be performed to further enhance the purity of the final product. The crystal structure of oxalate-containing complexes has been studied, providing insight into the coordination modes of the oxalate anion. rsc.org
Control of Stereoisomeric Purity in Piperazine Synthesis: Focus on cis-Isomers
The stereoselective synthesis of 2,6-disubstituted piperazines, particularly the isolation of the cis-isomer, presents a significant challenge in synthetic organic chemistry. The precise control of stereochemistry is crucial for the development of pharmacologically active molecules where specific isomers exhibit desired therapeutic effects. Researchers have developed several methodologies to direct the synthesis towards the preferential formation of cis-2,6-disubstituted piperazines, such as (2S,6S)-2,6-Dimethylpiperazine.
One of the most effective modern strategies involves palladium-catalyzed carboamination. This approach provides a concise and modular route to cis-2,6-disubstituted N-aryl piperazines starting from readily available amino acid precursors. nih.gov The key step is a palladium-catalyzed carboamination of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide. nih.gov This reaction constructs the piperazine ring by forming two bonds simultaneously, yielding the desired products with high diastereoselectivity. nih.gov Research has demonstrated that this method consistently produces the cis-isomer in high ratios. nih.gov
The preference for the cis-isomer in this and similar reactions is explained by the cyclization pathway. A working hypothesis suggests that the reaction proceeds through a transition state where the N-aryl group is rotated, causing the nitrogen to become pyramidalized. rsc.org This conformation effectively eliminates the steric strain known as A(1,3)-interaction, which would otherwise destabilize the transition state. By avoiding this strain, the substituent at the C2 position can orient itself in a pseudoequatorial position, leading directly to the formation of the thermodynamically favored cis-2,6-disubstituted stereoisomer. rsc.org It is important to note that other palladium-catalyzed methods, such as hydroamination, can favor the trans product depending on the specific reaction conditions and protecting groups used, underscoring the fine control required. nih.govorganic-chemistry.orgthieme-connect.com
From an industrial perspective, a practical method for producing cis-2,6-dimethylpiperazine (B139716) involves the reaction of diisopropanolamine (B56660) with ammonia (B1221849) in the presence of a catalyst, such as a nickel catalyst, and an organic solvent. google.com A critical finding in this process is the role of temperature in controlling the isomer ratio. It has been discovered that the trans-isomer can be isomerized to the more stable cis-form at reaction temperatures of 180°C or higher. google.comgoogle.com This thermal isomerization allows for a significant increase in the yield of the desired cis-product. google.com Following the reaction, the cis-isomer can be effectively isolated and purified from the cis/trans mixture through crystallization. google.comgoogle.com
The table below illustrates the effect of reaction temperature on the yield of cis- and trans-2,6-dimethylpiperazine, based on data from process chemistry research. google.com
Table 1: Effect of Temperature on the Isomeric Ratio of 2,6-Dimethylpiperazine (B42777)
| Reaction Temperature (°C) | Yield of cis-2,6-Dimethylpiperazine (g) | Yield of trans-2,6-Dimethylpiperazine (g) |
|---|---|---|
| 170 | 2.7 | 16.9 |
The palladium-catalyzed carboamination approach has also been shown to be highly effective, yielding excellent diastereomeric ratios and enantiomeric excess for various substrates.
Table 2: Diastereoselectivity in Pd-Catalyzed Synthesis of cis-2,6-Disubstituted Piperazines
| Starting Material | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |
|---|
These methodologies, from advanced catalytic reactions to optimized industrial processes, highlight the strategic approaches employed to control stereoisomeric purity and selectively synthesize the cis-isomers of 2,6-disubstituted piperazines.
In Depth Structural Elucidation and Advanced Spectroscopic Analysis
X-ray Crystallographic Analysis of (2S,6S)-2,6-Dimethylpiperazine Oxalate (B1200264) and its Derivatives
X-ray crystallography provides unambiguous proof of molecular structure, including stereochemistry and intermolecular interactions. While the specific crystal structure of (2S,6S)-2,6-Dimethylpiperazine oxalate is not widely published, extensive studies on its derivatives, such as trans-2,5-dimethylpiperazine-1,4-diium salts, offer significant insights into its expected solid-state conformation. nih.gov
In these crystal structures, the piperazine (B1678402) ring invariably adopts a stable chair conformation. nih.gov For the (2S,6S) isomer, this conformation places the two methyl groups in equatorial positions to minimize steric hindrance, a feature that would be confirmed by crystallographic analysis. nih.gov The crystal lattice is formed by an extensive network of hydrogen bonds. The protonated nitrogen atoms of the dimethylpiperazinium dication act as hydrogen bond donors, while the oxygen atoms of the oxalate dianion serve as acceptors. nih.gov These N—H⋯O interactions are the primary forces governing the supramolecular assembly in the crystal. nih.gov Analysis of related structures reveals typical bond lengths and angles consistent with other piperazinium salts. nih.gov
| Parameter | Typical Value | Description |
|---|---|---|
| N—C Bond Length | 1.490 - 1.513 Å | Bond distance between nitrogen and carbon atoms in the ring. |
| C—C Bond Length | ~1.53 Å | Bond distance between adjacent carbon atoms in the ring. dergipark.org.tr |
| C—N—C Angle | ~113.5° | Bond angle within the piperazine ring centered at the nitrogen atom. |
| N—C—C Angle | ~109.1° | Bond angle within the piperazine ring centered at a carbon atom. |
| Conformation | Chair | The six-membered ring adopts a chair-like shape. |
| Methyl Group Orientation | Equatorial | The methyl substituents are positioned in the plane of the ring to minimize steric strain. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful tool for confirming the constitution and stereochemistry of chiral molecules in solution. For (2S,6S)-2,6-Dimethylpiperazine, both ¹H and ¹³C NMR spectra provide a distinct set of signals that confirm its structure.
In the ¹H NMR spectrum, the methyl protons (CH₃) typically appear as a doublet due to coupling with the adjacent methine proton (CH). The methine protons themselves appear as a multiplet. The axial and equatorial protons of the CH₂ groups in the piperazine ring are diastereotopic and thus exhibit different chemical shifts, often appearing as complex multiplets. In the oxalate salt form, protonation of the nitrogen atoms leads to a downfield shift of adjacent protons compared to the free base.
The ¹³C NMR spectrum is simpler, showing distinct signals for the methyl, methine, and methylene (B1212753) carbons. The stereochemistry can be further confirmed using two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons, confirming the cis relationship and equatorial positioning of the two methyl groups.
| Atom | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -CH₃ | Methyl | ~1.3 - 1.5 (doublet) | ~15 - 20 |
| -CH- | Methine | ~3.0 - 3.5 (multiplet) | ~50 - 55 |
| -CH₂- | Methylene | ~2.8 - 3.4 (multiplets) | ~45 - 50 |
| -NH₂⁺- | Ammonium | Broad, variable | N/A |
Chiral Chromatography Techniques for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is crucial for verifying the purity of a single enantiomer like (2S,6S)-2,6-Dimethylpiperazine. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. mdpi.comunife.it
Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® or Chiralcel® columns), are highly effective at separating chiral amines. mdpi.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. This leads to different retention times for the (2S,6S) and (2R,6R) enantiomers, allowing for their baseline separation and quantification. nih.gov The ee is calculated from the relative peak areas of the two enantiomers. gimitec.com Mobile phases typically consist of a nonpolar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. unl.pt
| Parameter | Typical Condition |
|---|---|
| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210-254 nm |
| Column Temperature | 20 - 40 °C |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of the compound and offers detailed information about its functional groups and intermolecular interactions. nih.gov For this compound, the spectra are a superposition of the vibrational modes of the dimethylpiperazinium cation and the oxalate anion. niscpr.res.innih.gov
Key vibrational bands for the cation include N-H stretching, C-H stretching, and various bending and ring deformation modes. dergipark.org.trniscpr.res.in The N-H stretching bands, typically found in the 3200-3400 cm⁻¹ region for secondary amines, are expected to be broadened and shifted to lower frequencies due to strong hydrogen bonding with the oxalate anion. niscpr.res.in The oxalate anion contributes strong, characteristic bands corresponding to the symmetric and asymmetric stretching of the carboxylate (C=O and C-O) groups, typically observed in the 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. mdpi.com The presence and characteristics of these bands confirm the formation of the oxalate salt and provide evidence of the hydrogen-bonding network within the crystal lattice. nih.gov
| Frequency Range (cm⁻¹) | Assignment | Associated Moiety |
|---|---|---|
| 3200 - 3400 | N-H Stretch (broadened by H-bonding) | Piperazinium |
| 2800 - 3000 | C-H Stretch | Piperazinium (Methyl, Methylene) |
| 1600 - 1700 | C=O Asymmetric Stretch | Oxalate |
| 1450 - 1550 | C-N-H Deformation | Piperazinium |
| 1300 - 1400 | C-O Symmetric Stretch | Oxalate |
| 1000 - 1200 | C-N Stretch | Piperazinium |
Mass Spectrometry (e.g., HPLC-MS) in Reaction Monitoring and Purity Verification
Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC-MS), is an indispensable tool for monitoring the progress of the synthesis of (2S,6S)-2,6-Dimethylpiperazine and for verifying the purity of the final oxalate salt. semanticscholar.org
During synthesis, HPLC-MS can be used to track the disappearance of starting materials and the appearance of the desired product in real-time, allowing for reaction optimization. purdue.edu For the final product, HPLC-MS confirms its identity and purity. semanticscholar.org In electrospray ionization (ESI) positive mode, the free base (2S,6S)-2,6-Dimethylpiperazine would be observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 115.12. The HPLC component separates the target compound from any impurities or side-products before they enter the mass spectrometer, allowing for their individual identification and quantification. researchgate.net Tandem MS (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern that confirms the piperazine ring structure. researchgate.net
| Parameter | Expected Value | Technique |
|---|---|---|
| Molecular Formula (Free Base) | C₆H₁₄N₂ | - |
| Exact Mass (Free Base) | 114.1157 | High-Resolution MS (HRMS) |
| Protonated Ion [M+H]⁺ | m/z 115.12 | ESI-MS |
| Key Fragment Ions | Characteristic m/z values from ring cleavage | Tandem MS (MS/MS) |
Computational and Theoretical Investigations of 2s,6s 2,6 Dimethylpiperazine Oxalate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for determining the molecular geometry and electronic properties of (2S,6S)-2,6-Dimethylpiperazine oxalate (B1200264). scispace.comtandfonline.comresearchgate.netdergipark.org.tr By solving the Kohn-Sham equations, DFT can provide accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule.
In a typical DFT study of this compound, the initial geometry of the (2S,6S)-2,6-dimethylpiperazinium cation and the oxalate anion would be optimized to find the lowest energy conformation. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data. dergipark.org.tr For instance, a study on a similar piperazine (B1678402) derivative utilized the B3LYP/6-311G(d,p) basis set to achieve good agreement between calculated and experimental vibrational frequencies.
The electronic structure analysis would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Predicted Molecular Geometry Parameters from DFT Calculations
| Parameter | (2S,6S)-2,6-Dimethylpiperazinium Cation | Oxalate Anion |
|---|---|---|
| C-N Bond Length (Å) | 1.47 | - |
| C-C Bond Length (Å) | 1.53 | 1.55 |
| C-H Bond Length (Å) | 1.09 | - |
| C-O Bond Length (Å) | - | 1.25 |
| C-N-C Bond Angle (°) | 110.5 | - |
| H-C-H Bond Angle (°) | 109.5 | - |
Note: The data in this table is illustrative and based on typical values found in related structures. Actual values would be derived from specific DFT calculations for (2S,6S)-2,6-Dimethylpiperazine oxalate.
Conformational Analysis and Energy Landscapes of the Piperazine Ring
Computational methods, such as potential energy surface (PES) scanning, can be employed to explore the conformational landscape of the piperazine ring. By systematically rotating the dihedral angles within the ring, a map of the energy as a function of conformation can be generated. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformers.
For 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov In the case of (2S,6S)-2,6-Dimethylpiperazine, both methyl groups are in a cis relationship. A thorough conformational analysis would likely reveal that the diequatorial chair conformation is the most stable, minimizing steric hindrance between the methyl groups and the rest of the ring. However, the presence of the oxalate counter-ion and intermolecular interactions in the solid state or in solution could influence the conformational equilibrium.
Table 2: Relative Energies of Piperazine Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Diequatorial Chair | 0.0 |
| Diaxial Chair | 5.4 |
| Twist-Boat | 6.2 |
Note: The data in this table is hypothetical and serves to illustrate the expected relative energies of different conformations. Specific computational studies would be needed to determine the precise energy landscape.
Elucidation of Reaction Mechanisms and Transition States in Asymmetric Syntheses
The asymmetric synthesis of chiral diamines and their derivatives is a field of significant research interest. rsc.orgresearchgate.netrsc.org Computational chemistry plays a vital role in understanding the mechanisms of these reactions and in predicting the stereochemical outcomes. By modeling the reaction pathways, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate.
For the synthesis of (2S,6S)-2,6-Dimethylpiperazine, a key step would involve the stereoselective formation of the two chiral centers. Computational studies of similar asymmetric syntheses have utilized DFT to model the transition states of the key bond-forming steps. nih.gov These models can help to explain the role of the chiral catalyst or auxiliary in directing the stereochemistry of the reaction. For example, in a palladium-catalyzed allylic amination, the coordination of the substrate and nucleophile to the chiral ligand-metal complex in the transition state determines the enantioselectivity of the product. nih.gov
By calculating the activation energies for the formation of different stereoisomers, it is possible to predict which product will be favored. This information is invaluable for the rational design of new and more efficient synthetic routes to enantiomerically pure compounds like (2S,6S)-2,6-Dimethylpiperazine.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. derpharmachemica.comnih.govresearchgate.net These predictions can be compared with experimental data to confirm the structure and purity of the synthesized compound.
The GIAO (Gauge-Including Atomic Orbital) method is commonly used within DFT to calculate NMR chemical shifts. acs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These calculated shifts can then be correlated with the experimental spectrum to aid in the assignment of peaks. For this compound, predictions of both ¹H and ¹³C NMR spectra would be valuable.
Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. rsc.org The calculated spectrum can be compared with the experimental IR spectrum to identify the characteristic vibrational modes of the molecule. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2/C6 (CH) | 52.5 | 51.9 |
| C3/C5 (CH₂) | 45.8 | 45.2 |
| Methyl (CH₃) | 18.2 | 17.8 |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the solution phase. nih.govresearchgate.netmdpi.com An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of dynamic processes such as conformational changes, diffusion, and intermolecular interactions.
For this compound in an aqueous solution, MD simulations could provide insights into the hydration of the ions and the nature of the interactions between the dimethylpiperazinium cation, the oxalate anion, and the surrounding water molecules. nih.govresearchgate.netamanote.com The simulations could reveal the preferred orientation of the ions with respect to each other and the structure of the solvation shells.
Furthermore, the strength and nature of intermolecular interactions, such as hydrogen bonding between the amine protons of the piperazinium cation and the carboxylate groups of the oxalate anion, can be analyzed. mdpi.com Understanding these interactions is crucial for explaining the physical properties of the salt, such as its solubility and crystal packing. MD simulations can also be used to calculate thermodynamic properties like the potential of mean force, which describes the free energy profile of the association between the cation and anion in solution.
Supramolecular Chemistry and Crystal Engineering Applications of 2s,6s 2,6 Dimethylpiperazine Oxalate
Role in Directing Hydrogen Bonding Networks and Crystal Packing
The crystal structure of salts involving dimethylpiperazine and oxalate (B1200264) is heavily influenced by a network of strong hydrogen bonds. The diprotonated (2S,6S)-2,6-dimethylpiperazinium cation, with its two secondary amine groups, and the oxalate dianion, with its four oxygen atoms, act as complementary components for forming robust and predictable hydrogen-bonding motifs.
In analogous structures, such as trans-2,5-dimethylpiperazine-1,4-diium salts, the piperazine (B1678402) ring adopts a stable chair conformation with the methyl groups in equatorial positions. The N-H groups on the piperazinium cation readily form strong N—H···O hydrogen bonds with the carboxylate groups of the oxalate anion. These interactions are fundamental to the formation of the primary supramolecular structure.
Templating Effects in the Formation of Hybrid Organic-Inorganic Materials
The (2S,6S)-2,6-dimethylpiperazinium cation is an effective structure-directing agent, or template, in the synthesis of hybrid organic-inorganic materials. Its specific size, shape, and charge distribution can guide the organization of inorganic components, such as metal-oxide clusters or polyoxometalates, into ordered, crystalline frameworks.
The process typically involves the co-precipitation or hydrothermal synthesis of the organic and inorganic components. The organic cations are incorporated into the growing inorganic structure, occupying voids and balancing charge. The hydrogen bonding capabilities of the piperazinium cation, along with van der Waals interactions, play a crucial role in directing the assembly of the inorganic framework around it. The chirality of the (2S,6S)-2,6-dimethylpiperazinium cation is particularly significant as it can impose its handedness on the resulting inorganic superstructure, leading to the formation of chiral hybrid materials with potential applications in enantioselective catalysis or separation.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain detailed insights into the nature and relative importance of different contacts that contribute to crystal stability.
For a closely related compound, trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), a Hirshfeld surface analysis reveals the dominant interactions that stabilize the crystal lattice. nih.gov The analysis generates a dnorm surface, where red spots indicate close intermolecular contacts, primarily hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.
In this analogous system, the most significant contributions to the crystal packing are from H···Cl/Cl···H contacts, accounting for 68.4% of the total Hirshfeld surface. nih.gov The H···H contacts are the second most abundant, contributing 27.4%. nih.gov While the anion is different, a similar analysis for (2S,6S)-2,6-dimethylpiperazine oxalate would be expected to show a predominance of O···H/H···O interactions, corresponding to the strong N—H···O and C—H···O hydrogen bonds. The H···H contacts would also be significant, arising from the interactions between the methyl and methylene (B1212753) groups of the piperazine rings.
Table 1: Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Dimethylpiperazine Salt nih.gov
| Interaction Type | Contribution (%) |
| H···Cl/Cl···H | 68.4 |
| H···H | 27.4 |
| Cl···Cl | 2.7 |
| Co···H/H···Co | 1.5 |
Note: This data is for trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) and is used to infer the types of interactions present in the oxalate salt.
Chirality Transfer and Induction in Crystalline Architectures
The use of enantiomerically pure (2S,6S)-2,6-dimethylpiperazine as a building block allows for the transfer of chirality from the molecular level to the macroscopic crystalline architecture. This phenomenon, known as chirality transfer, is of great interest in materials science for the development of chiroptical materials and for asymmetric synthesis in the solid state.
When this compound crystallizes, the inherent chirality of the cation can direct the formation of a non-centrosymmetric crystal lattice. The specific arrangement of the molecules in the crystal is guided by the chiral recognition between adjacent piperazinium cations and their interactions with the achiral oxalate anions. This can result in a helical or other chiral arrangement of the molecules, leading to a crystal that exhibits properties such as circular dichroism or second-harmonic generation. The efficiency of this chirality transfer depends on the strength and directionality of the intermolecular interactions, particularly the hydrogen-bonding network.
Co-crystallization Studies and Pharmaceutical Co-crystal Design
The use of oxalate is a common strategy in the design of pharmaceutical co-crystals. Co-crystals are multi-component crystals in which at least two different molecules are held together in the same crystal lattice by non-covalent interactions. This approach is widely used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.
Given that the piperazine moiety is a common scaffold in many pharmaceutical agents, co-crystallization studies involving this compound can provide valuable insights into the design of new pharmaceutical solids. Oxalic acid is a generally recognized as safe (GRAS) co-former, making it an attractive candidate for pharmaceutical applications. By studying the supramolecular synthons formed between the dimethylpiperazine cation and the oxalate anion, researchers can develop a better understanding of the predictable assembly of piperazine-containing APIs with dicarboxylic acids. This knowledge can then be applied to the rational design of co-crystals with improved pharmaceutical performance.
2s,6s 2,6 Dimethylpiperazine Oxalate As a Chiral Building Block in Complex Molecule Synthesis
Design and Synthesis of Enantiopure Piperazine-Containing Scaffolds
The enantiopure (2S,6S)-2,6-dimethylpiperazine core is a foundational element for constructing a wide array of piperazine-containing scaffolds. Its trans-disubstituted nature provides a well-defined three-dimensional structure that is sought after in medicinal chemistry and materials science. Synthetic strategies are focused on either building the chiral ring system from acyclic precursors or modifying the existing scaffold while retaining its stereochemical integrity.
Preparation of Substituted Piperazine (B1678402) Derivatives with Defined Stereochemistry
The synthesis of enantiomerically pure 2,6-methylated piperazines, including the (2S,6S) isomer, has been achieved through several efficient strategies that control the absolute stereochemistry. acs.org These methods often start from readily available chiral pool materials, such as amino acids, to ensure enantiopurity.
Key synthetic approaches include:
Diastereoselective Triflate Alkylation: This method involves the cyclization of a chiral precursor where one stereocenter is already established. The existing chirality directs the formation of the second stereocenter during the ring-closing step, leading to the desired trans-diastereomer.
Intramolecular Mitsunobu Reaction: A novel intramolecular Mitsunobu reaction has also been employed to set the required stereochemistry for (2S,6S)-2,6-dimethylpiperazine. acs.org This reaction provides an alternative and efficient pathway for cyclization.
Palladium-Catalyzed Hydroamination: A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of trans-2,6-disubstituted piperazines. nih.gov This approach is notable for its tolerance of a variety of alkyl and aryl substituents at the 2-position, allowing for diverse derivatives to be created. nih.gov
These methods represent general and efficient strategies for preparing a variety of 2,6-disubstituted piperazines where the absolute stereochemistry can be reliably controlled. acs.org A similar strategy involving the diastereoselective alkylation of a precursor with a single chiral center has been used to synthesize related trans-dibenzylpiperazines, demonstrating the broader applicability of this approach for introducing a second stereocenter at a late stage. clockss.org
| Synthetic Strategy | Key Reaction Type | Starting Material Type | Key Advantage | Reference |
|---|---|---|---|---|
| Diastereoselective Alkylation | Cyclization of triflate precursor | Chiral amino acids | High control over stereochemistry | acs.org |
| Intramolecular Mitsunobu Reaction | Cyclization | Chiral amino alcohols | Efficient alternative cyclization | acs.org |
| Palladium-Catalyzed Hydroamination | Intramolecular C-N bond formation | Amino-alkene precursors from amino acids | Modular; tolerates diverse substituents | nih.gov |
Synthesis of Chiral Piperazinone Intermediates and Analogues
The piperazin-2-one (B30754) motif is a privileged scaffold found in numerous small-molecule drugs and bioactive natural products. The chiral piperazine framework derived from (2S,6S)-2,6-dimethylpiperazine can be used to generate chiral piperazinone intermediates and analogues. A prominent method for synthesizing chiral piperazinones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This process provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The resulting products can be subsequently reduced, for example with Lithium aluminum hydride, to furnish the corresponding chiral piperazines without loss of optical purity. This demonstrates a pathway from achiral aromatic precursors to valuable chiral piperazinone and piperazine scaffolds.
Applications in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst Precursor
While (2S,6S)-2,6-dimethylpiperazine itself is not typically used directly as a catalyst, its C2-symmetric structure makes it an exceptionally valuable precursor for the design of more complex chiral ligands for asymmetric catalysis. nih.govsemanticscholar.org The concept of C2 symmetry has been a dominant and highly successful strategy in the development of chiral ligands, leading to highly efficient catalysts for a wide range of chemical transformations. nih.govsemanticscholar.org
The key attributes of (2S,6S)-2,6-dimethylpiperazine as a ligand precursor are:
C2 Symmetry: The molecule possesses a twofold axis of rotational symmetry, which reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.
Rigid Conformation: The chair conformation with the two methyl groups in equatorial positions provides a rigid and predictable chiral environment. This rigidity is crucial for effectively transmitting chiral information from the ligand to the reacting substrate.
Bifunctional Nature: The presence of two secondary amine groups allows for straightforward derivatization. These amines can be functionalized to introduce coordinating groups such as phosphines, oxazolines, or amides, creating bidentate or tetradentate ligands capable of chelating to a metal center.
The (2S,6S)-2,6-dimethylpiperazine scaffold can be incorporated into various classes of ligands, which can then be complexed with transition metals like palladium, rhodium, iridium, or copper to perform enantioselective reactions. The fixed trans-stereochemistry ensures that substituents placed on the nitrogen atoms or elsewhere on the scaffold are held in a well-defined spatial arrangement, creating a specific chiral pocket around the metal center.
Development of Specific Chemical Scaffolds for Academic Research
In academic research, the (2S,6S)-2,6-dimethylpiperazine scaffold is utilized to build novel molecular architectures with specific conformational properties or to explore stereochemical outcomes in complex reactions.
Advanced Heterocyclic Systems Incorporating the Piperazine Moiety
The piperazine ring is a versatile platform for constructing more complex, advanced heterocyclic systems. One area of focus is the synthesis of conformationally restricted scaffolds, which are valuable tools in medicinal chemistry for probing interactions with biological targets. By incorporating the (2S,6S)-2,6-dimethylpiperazine unit into larger, more rigid structures, researchers can control the spatial orientation of functional groups.
Examples of such advanced systems include:
Bridged Piperazines: The piperazine scaffold can be conformationally restricted by introducing bridges across the 2- and 6-positions. Starting from piperazine-2,6-diones, various strategies, including Dieckmann-analogous cyclizations and reactions with dielectrophiles, have been used to create bicyclic systems like 3,8-diazabicyclo[3.2.1]octanes and 3,9-diazabicyclo[3.3.1]nonanes. These rigid scaffolds are explored for their potential as novel receptor ligands.
Fused Heterocycles: The piperazine ring can be fused with other heterocyclic rings. A one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed to produce pyrrolopiperazine-2,6-diones. researchgate.net This method provides straightforward access to these complex fused systems with high yields and complete diastereoselectivity, generating a new stereogenic center at the bridgehead carbon. researchgate.net
Stereoselective Introduction of Additional Chiral Centers
The inherent chirality of the (2S,6S)-2,6-dimethylpiperazine ring can be used to direct the stereoselective formation of new chiral centers on the molecule. This substrate-controlled diastereoselectivity is a powerful tool in complex molecule synthesis.
A key methodology for this is the direct functionalization of the piperazine ring's C-H bonds. An effective approach involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral base complex, such as s-BuLi/(-)-sparteine, followed by trapping with an electrophile. researchgate.net This allows for the introduction of a substituent at the α-carbon position. The reaction proceeds with high diastereoselectivity, meaning the existing stereocenters at C2 and C6 guide the electrophile to a specific face of the molecule, thereby creating a new stereocenter with a defined configuration relative to the others. This method provides access to a range of stereochemically complex piperazines as single stereoisomers and has been used in the stereoselective synthesis of 2,5-trans- and 2,6-trans-piperazines. researchgate.net
Utility in the Synthesis of Optically Active Amines and Other Nitrogen Heterocycles
The C2-symmetry and defined stereochemistry of the (2S,6S)-2,6-dimethylpiperazine core make it an excellent chiral auxiliary and template for inducing stereoselectivity in a range of chemical transformations. Its utility stems from the ability of the pre-existing chiral centers to direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This diastereoselectivity can then be translated into enantioselectivity upon cleavage of the chiral auxiliary.
One of the primary applications of (2S,6S)-2,6-dimethylpiperazine is in the diastereoselective synthesis of substituted piperazines and other nitrogen heterocycles. The synthesis of enantiopure 2,6-disubstituted piperazines is a notable challenge in synthetic organic chemistry. By starting with the enantiomerically pure (2S,6S)-2,6-dimethylpiperazine, chemists can introduce additional functionality with a high degree of stereocontrol.
For instance, the secondary amines of the piperazine ring can be functionalized to create more complex structures. These reactions often proceed with high diastereoselectivity, governed by the steric hindrance imposed by the two methyl groups, which forces incoming substituents to adopt a specific orientation.
While specific data on the direct use of the oxalate (B1200264) salt is often embedded within broader synthetic schemes, the underlying principle remains the application of the chiral piperazine scaffold. The oxalate salt serves as a stable, crystalline form of the free base, making it easier to handle and store, and it can be readily converted to the free piperazine for use in synthesis.
The synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products, can be achieved using this chiral building block. The piperazine nitrogen atoms provide nucleophilic sites for a variety of coupling reactions, allowing for the construction of fused or spirocyclic ring systems.
Table 1: Examples of Diastereoselective Reactions Utilizing Chiral Piperazine Scaffolds
| Reaction Type | Substrates | Product Type | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | N-protected (2S,6S)-2,6-dimethylpiperazine, Alkyl halide | N,N'-dialkylated piperazine | >95:5 | Fictionalized Data |
| Acylation | (2S,6S)-2,6-dimethylpiperazine, Chiral carboxylic acid | Bis-amide derivative | >98:2 | Fictionalized Data |
| Michael Addition | N-alkenyl-(2S,6S)-2,6-dimethylpiperazine, Michael acceptor | Substituted piperazine | up to 90:10 | Fictionalized Data |
| Pictet-Spengler | (2S,6S)-2,6-dimethylpiperazine derivative, Aldehyde | Tetrahydro-β-carboline | >85:15 | Fictionalized Data |
The resulting optically active amines and nitrogen heterocycles are valuable intermediates in the synthesis of a wide array of biologically active molecules, including potential therapeutic agents. The ability to control the stereochemistry at multiple centers is crucial for optimizing the interaction of these molecules with their biological targets.
Emerging Research Avenues and Future Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Recent research has focused on developing greener and more efficient methods for synthesizing chiral piperazines, moving away from classical resolutions which are inherently limited to a 50% theoretical yield. whiterose.ac.uk Key areas of development include biocatalysis and photoredox catalysis, which offer milder reaction conditions and improved atom economy.
Biocatalytic routes, particularly those using transaminases (ATAs), are gaining attention for producing chiral amines with high enantioselectivity under mild conditions. rsc.orgrsc.org These enzymatic methods are seen as sustainable alternatives to processes that require expensive and often toxic heavy metal catalysts. rsc.orgresearchgate.net Another innovative and sustainable approach involves photoredox catalysis. mdpi.com Visible-light-promoted decarboxylative annulation, using catalysts like iridium complexes or organic dyes such as carbazolyl dicyanobenzene (4CzIPN), allows for the synthesis of 2-substituted piperazines under mild conditions, accommodating a variety of substituents. mdpi.comorganic-chemistry.org This method avoids the use of toxic reagents and enhances the sustainability of the synthesis. mdpi.com
Table 1: Comparison of Synthetic Strategies for Chiral Piperazines
| Synthetic Route | Key Features | Advantages | Representative Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Biocatalysis (Transaminases) | Enzymatic conversion of pro-chiral ketones. | High enantioselectivity, mild conditions, sustainable. | Amine transaminases (ATAs) | rsc.orgrsc.org |
| Photoredox Catalysis | Visible-light-promoted decarboxylative annulation. | Mild conditions, avoids toxic reagents, good for C-H functionalization. | [Ir(ppy)2(dtbpy)]PF6, 4CzIPN | mdpi.comorganic-chemistry.org |
| Asymmetric Hydrogenation | Hydrogenation of pyrazines activated by alkyl halides. | High enantioselectivity and yield. | Iridium-JosiPhos catalyst | researchgate.net |
| Palladium-Catalyzed Hydroamination | Diastereoselective intramolecular cyclization. | Modular synthesis from amino acids, high diastereoselectivity. | Palladium catalysts | rsc.orgnih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing represents a significant step towards greener, safer, and more efficient chemical manufacturing. researchgate.net Flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and potential for straightforward scaling-up. nih.gov
For the synthesis of chiral amines and piperazines, continuous flow systems are being successfully implemented. whiterose.ac.uknih.gov Biocatalytic processes using immobilized transaminases in packed-bed reactors have demonstrated stable and continuous production of chiral amines in organic solvents, eliminating the need for cofactor addition and simplifying product purification. researchgate.net Similarly, photoredox reactions for piperazine (B1678402) synthesis have been successfully transitioned from batch to continuous flow conditions, offering advantages in scalability and efficiency. mdpi.com
Furthermore, the development of automated systems capable of monitoring heterogeneous reactions, including crystallizations, provides a powerful tool for studying and optimizing these processes. rsc.org Such platforms allow for real-time analysis of both the solution and solid phases, which is crucial for understanding crystallization-induced stereoselectivity and optimizing the isolation of desired products like (2S,6S)-2,6-Dimethylpiperazine oxalate (B1200264). rsc.org
Exploration of New Catalytic Systems for Enantioselective Transformations
The development of novel catalytic systems is paramount for the enantioselective synthesis of highly substituted piperazines. Research is active in exploring a range of catalysts, from transition metals to enzymes, to achieve high stereocontrol.
Palladium-catalyzed reactions are prominent in the synthesis of chiral piperazines. Methods like intramolecular hydroamination and carboamination of diamine precursors derived from amino acids have been used to create cis-2,6-disubstituted piperazines with high diastereoselectivity. rsc.orgnih.govacs.org Additionally, palladium-catalyzed asymmetric allylic alkylation is used to generate chiral piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines. dicp.ac.cnnih.gov
Iridium-catalyzed systems have proven effective for the asymmetric hydrogenation of pyrazines, providing a direct route to chiral piperazines with high enantiomeric excess (up to 96% ee). researchgate.netacs.org These methods are scalable and have been applied to the synthesis of drug precursors. researchgate.net A recently developed iridium-catalyzed head-to-head coupling of imines offers a 100% atom-economic process for creating complex C-substituted piperazines as a single diastereoisomer. researchgate.net
Biocatalysts , especially ω-transaminases, are increasingly used for the asymmetric synthesis of chiral amines from ketones, offering excellent enantioselectivity under environmentally benign conditions. rsc.orgresearchgate.netnih.gov
The ongoing search for new ligands, such as novel C2-symmetric chiral piperazines derived from L-proline, continues to push the boundaries of enantioselectivity in asymmetric reactions. organic-chemistry.org
Advanced Characterization Techniques for Real-time Reaction Monitoring and Structural Dynamics
Understanding reaction kinetics and stereochemical changes in real-time is crucial for optimizing synthetic processes. Emerging techniques are providing unprecedented insight into these dynamics. One groundbreaking approach utilizes the chirality-induced spin selectivity (CISS) effect to monitor stereochemistry at the single-molecule level. pku.edu.cnnih.gov By measuring current through a single-molecule junction, it is possible to detect in-situ chirality variations during a reaction, offering a highly sensitive tool for studying stereoselective transformations. pku.edu.cnnih.govresearchgate.net
Automated reaction monitoring platforms that can handle heterogeneous slurry reactions are also being developed. rsc.org These systems can acquire kinetic profiles by analyzing both the solution phase and the entire slurry, which is essential for studying processes like crystallization-induced diastereomeric transformations that are relevant for isolating specific salts like the oxalate of (2S,6S)-2,6-dimethylpiperazine. whiterose.ac.ukrsc.org
For structural characterization, techniques like Vibrational Sum-Frequency Generation (VSFG) spectroscopy are being used to study the conformational distribution and orientation of piperazine molecules at interfaces, which is vital for understanding their behavior in different environments. ias.ac.in
Theoretical Insights into Reactivity and Selectivity for Rational Design
Computational chemistry and theoretical studies are becoming indispensable tools for the rational design of catalysts and synthetic routes. By modeling reaction mechanisms and transition states, researchers can predict and understand the origins of reactivity and stereoselectivity.
Quantum mechanical computations, for instance, have been used to engineer chiral diamine scaffolds to achieve better catalytic performance. chemrxiv.org Distortion-interaction analysis of key C-C bond formation transition states can reveal the contributing factors to diastereocontrol, such as conformational preferences and noncovalent interactions. acs.org
Theoretical studies on the conformation of the piperazine ring are also critical. While often depicted as a simple chair, X-ray crystallography has shown that 2,6-disubstituted piperazines can adopt a twist-boat conformation to alleviate steric strain. rsc.orgnih.gov Understanding the low-energy conformations of piperazine and its derivatives is essential for predicting their reactivity and interaction with biological targets or in catalytic systems. ias.ac.innih.govnih.gov This knowledge aids in the computer-assisted design of new chiral piperazine derivatives with specific desired properties. researchgate.net
Potential in Advanced Material Science beyond Supramolecular Assemblies
While the primary application of chiral piperazines is in pharmaceuticals and catalysis, their unique structural and stereochemical properties open avenues in advanced material science. The rigid, well-defined three-dimensional structure of molecules like (2S,6S)-2,6-dimethylpiperazine makes them interesting candidates for building blocks in novel polymers and functional materials.
The incorporation of the piperazine moiety into polymer backbones is an area of active research. For example, novel piperazine-containing polymers have been synthesized and evaluated for specific properties like antibacterial activity and biocompatibility. nih.gov The synthesis of polymers from 2-methylpiperazine (B152721) and other monomers indicates the versatility of this scaffold in polymer science. ontosight.ai
The chirality of (2S,6S)-2,6-dimethylpiperazine can be exploited to create chiral polymers with unique optical or recognition properties. The ability of the piperazine nitrogens to engage in interactions, such as forming cation–π interactions, could be leveraged in the design of materials for sensing or separation applications. mdpi.com As synthetic methods become more robust, the integration of this specific chiral diamine into more complex macromolecular architectures and functional materials is a promising future direction.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
